molecular formula C11H8N2O3 B3055304 Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- CAS No. 63833-47-6

Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

Cat. No.: B3055304
CAS No.: 63833-47-6
M. Wt: 216.19 g/mol
InChI Key: OLBZXLMVXOLTRU-UHFFFAOYSA-N
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Description

Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- is an organic compound that features a methanone group attached to a 4-nitrophenyl and a 1H-pyrrol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- typically involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- can be compared with other similar compounds such as:

    4-Nitrobenzophenone: Similar in structure but lacks the pyrrole ring, which may result in different chemical and biological properties.

    4-Nitrophenyl acetate: Contains a nitro group but has different functional groups attached, leading to distinct reactivity and applications.

    4-Nitrophenyl phosphate: Used in biochemical assays but differs significantly in structure and function.

The uniqueness of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- lies in its combination of the nitro group and the pyrrole ring, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4-nitrophenyl)-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(10-2-1-7-12-10)8-3-5-9(6-4-8)13(15)16/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBZXLMVXOLTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401407
Record name 2-(4-nitrobenzoyl) pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63833-47-6
Record name 2-(4-nitrobenzoyl) pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

CH3MgBr (3M) in diethylether (30 mL, 90 mmol) was added by dropwise to the solution of pyrrole (6.95 mL, 100 mmol) in THF (150 mL) at −78° C. and continued for 1 h at r.t. 4-nitrobenzoyl chloride (13 g, 70 mmol) in THF (200 mL) was added by dropwise to the solution and stirring was continued for 3 hours at r.t. The mixture was poured into saturated aqueous NH4Cl, and the precipitate dissolved in DCM and added to the aqueous solution. The organic layer was washed with water, dried over MgSO4 and concentrated under vacuum to give an oily product. Compound 1 was isolated by chromatography on silica gel flash column eluting with EtOAc/Hex to furnish a yellow solid (12.4 g, 81%). 1H-NMR (CDCl3) δ 10.01 (bs, 1H, NH), 8.34 (d, J=8.4, 2H), 8.03 (d, J=8.7, 2H), 7.24 (bs, 1H), 6.86 (bs, 1H), 6.38 (bs, 1H); 13C-NMR (CDCl3) δ 182.51, 149.61, 143.62, 130.57, 129.74, 126.67, 123.55, 120.37, 111.69. ESI-MS m/z (M+H) calc'd: 217.0 found 216.9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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